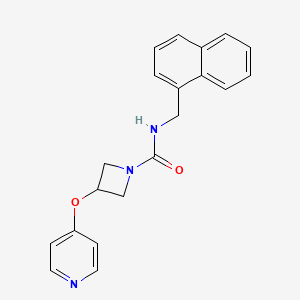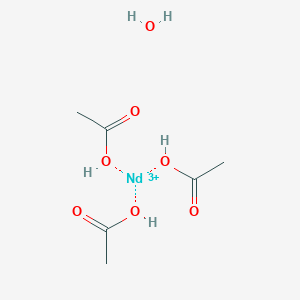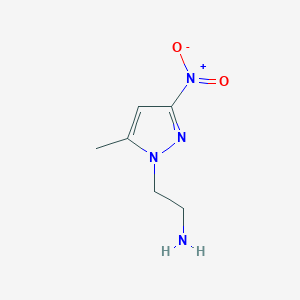
N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB or MDL-100,173, is a chemical compound that has been widely used in scientific research. MDB is a synthetic compound that has been shown to have potential therapeutic applications due to its unique chemical structure and mechanism of action.
科学的研究の応用
Synthesis and Anticonvulsant Activity
Synthesis and Evaluation : The synthesis of N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives has been explored for their potential anticonvulsant properties. For instance, compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide, known for their potent anticonvulsant activity, provide a basis for understanding the effects of structural analogs. These compounds have been synthesized and evaluated in various anticonvulsant models, demonstrating superior efficacy to phenytoin in the maximal electroshock seizure test, although they were inactive in other seizure models induced by agents like metrazol and strychnine (Lambert et al., 1995).
Herbicide Applications : Another interesting application of similar N-(dimethylphenyl) carboxamide derivatives is in the field of agriculture, where compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide have shown herbicidal activity against annual and perennial grasses, indicating potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).
Cytotoxic Activity for Cancer Therapy : Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines, which include structural elements similar to this compound, have been synthesized and tested for their cytotoxic activities against various cancer cell lines. These compounds have shown potent cytotoxic effects, with some exhibiting IC50 values less than 10 nM, indicating their potential as therapeutic agents in cancer treatment (Deady et al., 2003).
作用機序
Target of Action
The compound N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as Oprea1_745935, is a potent neurotoxicant . Its primary targets are the alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of neurotransmitters, which are essential for the proper functioning of the nervous system.
Mode of Action
The compound interacts with its targets by acting as an alpha-adrenergic agonist . This interaction leads to the inhibition of monoamine oxidases and prostaglandin synthesis . As a result, it causes overexcitation in the nervous system, leading to paralysis and death in insects .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of monoamines and prostaglandins . The inhibition of these pathways disrupts the normal functioning of the nervous system, leading to the observed neurotoxic effects .
Pharmacokinetics
The compound is volatile and almost insoluble in water . Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater . . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, affecting its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, the compound is less harmful, making it a useful insecticide against mite or tick infestations .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Furthermore, there is some concern regarding its potential for bioaccumulation due to its moderate mammalian toxicity . Therefore, the compound’s effectiveness can be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-3-5-14(12(2)9-11)18-17(19)13-4-6-15-16(10-13)21-8-7-20-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRVYRNHDRAHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)
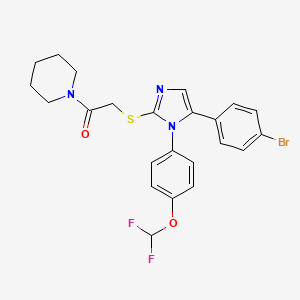
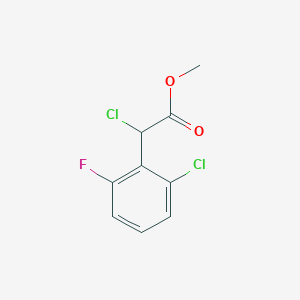
![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)
![1-(4-cyclopropanecarbonylpiperazin-1-yl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B2970355.png)
![4-butoxy-N-[3-[(4-butoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2970356.png)
![(E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2970358.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970360.png)
![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)
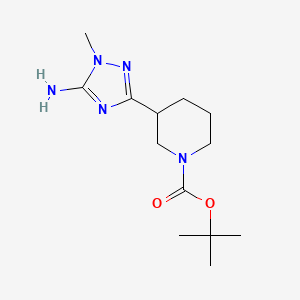
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2970366.png)
